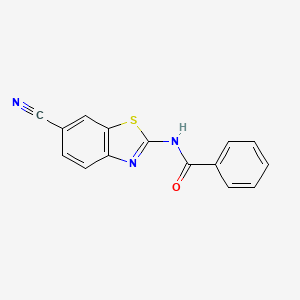

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide

Descripción general

Descripción

“N-(6-cyano-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the CAS Number: 1135445-70-3 . It has a molecular weight of 279.32 and its IUPAC name is N-(6-cyanobenzo[d]thiazol-2-yl)benzamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1,3-benzothiazol-2-yl benzamides were prepared in satisfactory yield and evaluated for their anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H9N3OS/c16-9-10-6-7-12-13(8-10)20-15(17-12)18-14(19)11-4-2-1-3-5-11/h1-8H,(H,17,18,19) . This code provides a specific representation of the molecular structure of the compound.

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 279.32 . It is recommended to be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Pharmacological Evaluation

Anticonvulsant and Neurotoxicity Properties : A series of 1,3-benzothiazol-2-yl benzamides, related to the specified compound, were evaluated for their anticonvulsant, neurotoxicity, and central nervous system depressant effects. The majority of these compounds were active in specific seizure models and showed decreased immobility time without indicating neurotoxicity or liver toxicity (Rana et al., 2008).

Antitumor Agents : Benzothiazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their potent antitumor activities. Certain derivatives exhibited excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).

Synthesis and Chemical Properties

Copper-Catalyzed Intramolecular Cyclization : The copper-catalyzed intramolecular cyclization of various substituted thioureas has been used to synthesize a variety of N-benzothiazol-2-yl-amides, demonstrating the versatility in synthesizing such compounds (Wang et al., 2008).

Metal Chelates Formation : The ability of N-benzothiazol-2-yl-benzamide and its derivatives to form metal chelates with various metals like Cu, Ni, Pd, Zn, and Ag has been explored. These studies provide insights into their potential applications in coordination chemistry (Angulo-Cornejo et al., 2000).

Biological Activities

Anticancer and Anti-inflammatory Activities : Compounds with benzothiazole nucleus have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives showed remarkable inhibitory effects against cancer and demonstrated significant anti-inflammatory activity (Ghule et al., 2013).

Psychotropic, Antimicrobial, and Anti-inflammatory Actions : New derivatives of N-(benzo)thiazol-2-yl-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were found to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. They exhibited sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzothiazole derivatives are known to exhibit diverse biological activities, which may be attributed to their ability to form hydrogen bonds and π-π stacking interactions with their targets .

Biochemical Pathways

Benzothiazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 27932 , which may influence its bioavailability.

Result of Action

Benzothiazole derivatives have been reported to exhibit a variety of biological activities, including antiproliferative effects .

Action Environment

It is known that the compound should be stored at refrigerated temperatures , suggesting that its stability may be temperature-dependent.

Propiedades

IUPAC Name |

N-(6-cyano-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c16-9-10-6-7-12-13(8-10)20-15(17-12)18-14(19)11-4-2-1-3-5-11/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIJLKRBZAQWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B3083033.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate](/img/structure/B3083052.png)

![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)